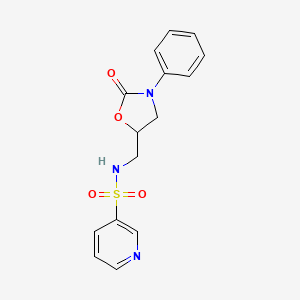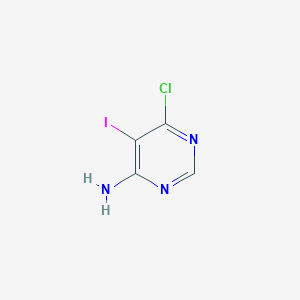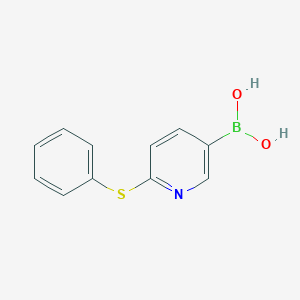
(6-(Phenylthio)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(Phenylthio)pyridin-3-yl)boronic acid” is a boronic acid that has gained significant attention in the field of chemistry and biology. It is also known as PTB acid .
Synthesis Analysis
The synthesis of pyridinylboronic acids and esters often involves palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Protodeboronation of pinacol boronic esters has also been reported, utilizing a radical approach .Molecular Structure Analysis
The molecular formula of “(6-(Phenylthio)pyridin-3-yl)boronic acid” is C11H10BNO2S . The molecular weight is 231.08 .Chemical Reactions Analysis
Boronic acids, including “(6-(Phenylthio)pyridin-3-yl)boronic acid”, are often used in Suzuki-Miyaura cross-coupling reactions . They can also be converted into a broad range of functional groups .Scientific Research Applications
Suzuki-Miyaura Coupling
This compound is used as a reagent in Suzuki-Miyaura coupling reactions. The Suzuki-Miyaura cross-coupling reaction is an important and extensively used reaction in organic chemistry with applications in polymer science and in the fine chemicals and pharmaceutical industries .
Ligand-free Palladium-catalyzed Suzuki Coupling
It can be used in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation .
Regioselective Suzuki-Miyaura Coupling
The compound can be used for regioselective Suzuki-Miyaura coupling .
Tandem Palladium-catalyzed Intramolecular Aminocarbonylation
It can be used in tandem palladium-catalyzed intramolecular aminocarbonylation .
N-arylation Using Copper Acetylacetonate Catalyst
The compound can be used for N-arylation using a copper acetylacetonate catalyst .
Preparation of HIV-1 Protease Inhibitors
It can be used in the preparation of HIV-1 protease inhibitors .
Preparation of Potential Cancer Therapeutics
The compound can be used in the preparation of potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
Protodeboronation of Pinacol Boronic Esters
It can be used in the catalytic protodeboronation of pinacol boronic esters .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound (6-(Phenylthio)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(6-(Phenylthio)pyridin-3-yl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound (6-(Phenylthio)pyridin-3-yl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of (6-(Phenylthio)pyridin-3-yl)boronic acid’s action are primarily seen in the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including therapeutic enzymatic and kinase inhibitors and receptor antagonists .
Action Environment
The action, efficacy, and stability of (6-(Phenylthio)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, is known to be exceptionally mild and functional group tolerant . This suggests that the compound may be effective in a wide range of environments.
properties
IUPAC Name |
(6-phenylsulfanylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BNO2S/c14-12(15)9-6-7-11(13-8-9)16-10-4-2-1-3-5-10/h1-8,14-15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTKVNHGSMDTAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)
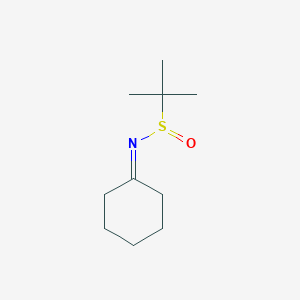
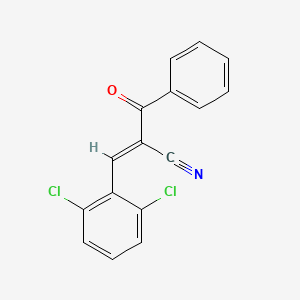
amine](/img/structure/B2628357.png)

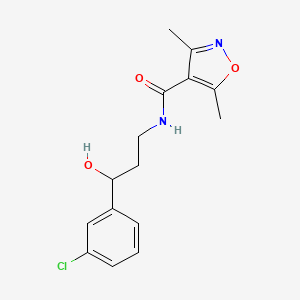
![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)
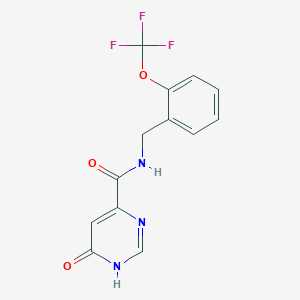
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)
